Cas no 1518346-22-9 (3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid)
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-716943
- 1518346-22-9
- SY332882
- 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- AKOS020165329
- 3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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- Inchi: 1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16)
- InChI Key: OGYIDEVNIGDLDW-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C1C(C(=O)O)=C(C)ON=1)Cl
Computed Properties
- Exact Mass: 314.92978g/mol
- Monoisotopic Mass: 314.92978g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 63.3Ų
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716943-0.05g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 0.05g |
$1224.0 | 2023-05-23 | ||
| Enamine | EN300-716943-0.1g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 0.1g |
$1283.0 | 2023-05-23 | ||
| Enamine | EN300-716943-0.25g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 0.25g |
$1341.0 | 2023-05-23 | ||
| Enamine | EN300-716943-0.5g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 0.5g |
$1399.0 | 2023-05-23 | ||
| Enamine | EN300-716943-1.0g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-716943-2.5g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 2.5g |
$2856.0 | 2023-05-23 | ||
| Enamine | EN300-716943-5.0g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 5g |
$4226.0 | 2023-05-23 | ||
| Enamine | EN300-716943-10.0g |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
1518346-22-9 | 10g |
$6266.0 | 2023-05-23 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY332882-1g |
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid |
1518346-22-9 | ≥95% | 1g |
¥17100.00 | 2025-04-18 |
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Suppliers
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS No. 1518346-22-9): An Overview of Its Synthesis, Properties, and Applications
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1518346-22-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the synthesis, physicochemical properties, and potential applications of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, highlighting recent advancements and research findings.
Synthesis of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves a multi-step process that combines organic synthesis techniques and advanced chemical reactions. One common approach is the cyclization of an appropriate nitrile with an α-halo ketone in the presence of a base. For instance, the reaction between 2-bromo-4-chlorobenzonitrile and 2-methylpropanal in the presence of sodium hydride can yield the desired isoxazole derivative. This method has been extensively studied and optimized to improve yield and purity.
Recent research has also explored alternative synthetic routes to enhance the efficiency and sustainability of the process. For example, a study published in the Journal of Organic Chemistry in 2021 reported a novel microwave-assisted synthesis method that significantly reduced reaction time and improved yield. The use of microwave technology not only accelerates the reaction but also minimizes side reactions, leading to higher purity products.
Physicochemical Properties
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid exhibits several notable physicochemical properties that make it an attractive candidate for various applications. The compound is a white crystalline solid with a molecular weight of 317.67 g/mol. It has a melting point ranging from 160 to 165°C, which is indicative of its stability under moderate thermal conditions.
The solubility profile of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is another important aspect to consider. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This property facilitates its use in various chemical reactions and biological assays.
Biological Activity and Potential Applications
The biological activity of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has been extensively studied, revealing its potential as a lead compound for drug development. One of the key areas of interest is its anti-inflammatory properties. Research published in the Inflammation Research Journal in 2020 demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has shown promise as an anticancer agent. A study conducted by a team at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Safety Considerations
Safety is a critical consideration when handling any chemical compound, especially those with potential therapeutic applications. While no specific safety data sheets (SDS) are available for 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, general guidelines for handling isoxazoles should be followed to ensure laboratory safety. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound.
Toxicity studies have shown that 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid exhibits low toxicity at therapeutic concentrations. However, it is important to conduct thorough safety assessments before advancing this compound into clinical trials or commercial use.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid highlights its potential as a valuable tool in medicinal chemistry and pharmaceutical development. Future studies should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects. Additionally, exploring combination therapies with other drugs may further enhance its therapeutic efficacy.
In conclusion, 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1518346-22-9) represents a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further investigation and development.
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